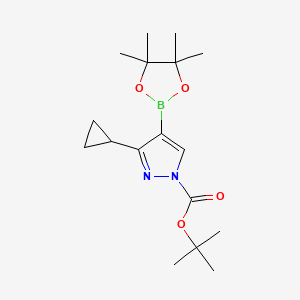
N-cyclohexyl-3-nitropyridin-2-amine
Übersicht
Beschreibung
N-cyclohexyl-3-nitropyridin-2-amine: is an organic compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 g/mol . It is characterized by a cyclohexyl group attached to a nitropyridine ring, making it a versatile building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-cyclohexyl-3-nitropyridin-2-amine typically involves the reaction of cyclohexylamine with 3-nitropyridine . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including purification and isolation of the compound .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction conditions and optimization for higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-cyclohexyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas with a catalyst such as palladium on carbon (Pd/C) or chemical reducing agents like tin(II) chloride (SnCl2).
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are often used.
Major Products:
Reduction: The major product is N-cyclohexyl-3-aminopyridin-2-amine.
Substitution: The products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural properties.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways . The compound’s structure allows it to interact with enzymes and receptors, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
N-cyclohexyl-5-methyl-3-nitropyridin-2-amine: This compound has a similar structure but with a methyl group at the 5-position.
2-cyclohexylamino-3-nitropyridine: Another closely related compound with similar functional groups.
Uniqueness: N-cyclohexyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
N-cyclohexyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)10-7-4-8-12-11(10)13-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUAMPCRIUHXSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-(4-(3-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2395132.png)
![3-(tert-butyl)-1,9-dimethyl-7-(3-methylbenzyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2395133.png)

![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2395135.png)

![2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2395137.png)
![1-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2395138.png)
![2-[4,7,8-Trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2395140.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395144.png)
![3-(2-bromophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B2395148.png)

